molecular formula C24H28N2O6 B13570223 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoicacid

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoicacid

Cat. No.: B13570223
M. Wt: 440.5 g/mol
InChI Key: JXGWJAPIZKYLJX-FQEVSTJZSA-N
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Description

The compound (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid is a synthetic organic molecule. It is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides by preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid typically involves the protection of amino acids. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group, while the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is used to protect the secondary amino group. The synthesis involves multiple steps, including the activation of carboxyl groups and coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling, ensuring high yield and purity. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The protective groups can be selectively removed under specific conditions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Acidic or basic conditions can be used to remove the Boc and Fmoc groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used in the synthesis of peptides and proteins. Its protective groups allow for the stepwise construction of complex molecules without unwanted side reactions.

Biology

In biological research, it is used to study protein structure and function. The compound can be incorporated into peptides that mimic natural proteins, allowing researchers to investigate their properties.

Medicine

In medicine, it is used in the development of peptide-based drugs. The protective groups ensure that the peptides remain stable and active in the body.

Industry

In the industrial sector, it is used in the production of synthetic peptides for various applications, including cosmetics and food additives.

Mechanism of Action

The compound exerts its effects through its protective groups. The Boc and Fmoc groups prevent unwanted reactions during peptide synthesis, ensuring that the desired peptide sequence is obtained. The molecular targets are the amino groups of the amino acids, and the pathways involved include the activation and coupling of carboxyl groups.

Comparison with Similar Compounds

Similar Compounds

  • **(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid
  • **(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(ethyl)amino)propanoic acid
  • **(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propyl)amino)propanoic acid

Uniqueness

The uniqueness of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid lies in its specific protective groups, which provide stability and selectivity during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins.

Properties

Molecular Formula

C24H28N2O6

Molecular Weight

440.5 g/mol

IUPAC Name

(2S)-3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-20(21(27)28)13-26(4)23(30)31-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,29)(H,27,28)/t20-/m0/s1

InChI Key

JXGWJAPIZKYLJX-FQEVSTJZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

Origin of Product

United States

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